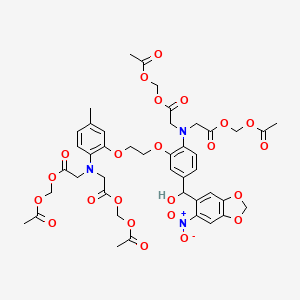
Cloruro de dipropilcarbamilo
Descripción general
Descripción
Dipropylcarbamoyl chloride is an organic compound with the chemical formula C7H14ClNO. It is a colorless to pale yellow liquid with a pungent odor . This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various carbamate derivatives.
Aplicaciones Científicas De Investigación
Dipropylcarbamoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of polymers, coatings, and other industrial materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dipropylcarbamoyl chloride can be synthesized by reacting dipropylcarbamic acid with an acid chloride. One common method involves the reaction of dipropylcarbamic acid with thionyl chloride (SOCl2), which results in the formation of dipropylcarbamoyl chloride along with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .
Industrial Production Methods: Industrial production of dipropylcarbamoyl chloride typically follows the same synthetic route but on a larger scale. The reaction is carried out in a controlled environment to manage the release of gases and ensure the purity of the final product. The process involves careful handling of reagents and maintaining optimal reaction conditions to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions: Dipropylcarbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, esters, and thiocarbamates.
Hydrolysis: In the presence of water, dipropylcarbamoyl chloride hydrolyzes to form dipropylcarbamic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: React with dipropylcarbamoyl chloride to form carbamates under mild conditions.
Alcohols and Thiols: React to form esters and thiocarbamates, respectively, often in the presence of a base to neutralize the released hydrochloric acid.
Major Products Formed:
Carbamates: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Mecanismo De Acción
The mechanism of action of dipropylcarbamoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is harnessed in organic synthesis to introduce carbamoyl groups into target molecules.
Comparación Con Compuestos Similares
Dimethylcarbamoyl chloride: Similar in structure but with methyl groups instead of propyl groups.
Diethylcarbamoyl chloride: Contains ethyl groups instead of propyl groups.
Dibutylcarbamoyl chloride: Contains butyl groups instead of propyl groups.
Uniqueness: Dipropylcarbamoyl chloride is unique due to its specific reactivity profile and the properties imparted by the propyl groups. These properties can influence the solubility, reactivity, and overall behavior of the compound in various chemical reactions, making it distinct from its methyl, ethyl, and butyl counterparts.
Propiedades
IUPAC Name |
N,N-dipropylcarbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-3-5-9(6-4-2)7(8)10/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRABTHGOKNUDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181553 | |
| Record name | Dipropylcarbamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27086-19-7 | |
| Record name | N,N-Dipropylcarbamic chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27086-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipropylcarbamoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027086197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipropylcarbamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipropylcarbamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![3-Chloroacetylbenzo[b]thiophene](/img/structure/B1623081.png)
